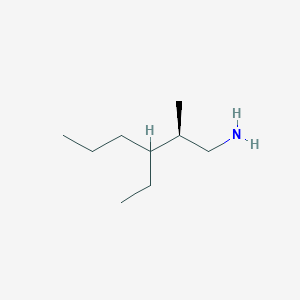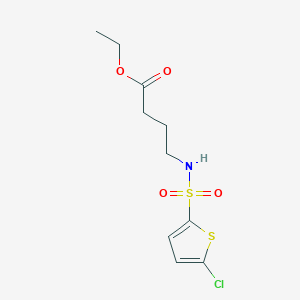
(2R)-3-Ethyl-2-methylhexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-Ethyl-2-methylhexan-1-amine, also known as Higenamine, is a natural compound found in various plants such as Aconitum japonicum and Nelumbo nucifera. Higenamine has been used in traditional medicine for centuries due to its bronchodilator and anti-inflammatory properties. In recent years, Higenamine has gained attention in the scientific community due to its potential use as a therapeutic agent for various diseases.
Mécanisme D'action
(2R)-3-Ethyl-2-methylhexan-1-amine exerts its effects through various mechanisms such as beta-adrenergic receptor activation, calcium channel modulation, and phosphodiesterase inhibition. (2R)-3-Ethyl-2-methylhexan-1-amine has been shown to activate beta-1 and beta-2 adrenergic receptors, which leads to increased myocardial contractility and bronchodilation. (2R)-3-Ethyl-2-methylhexan-1-amine has also been shown to modulate calcium channels, which leads to increased calcium influx and improved cardiac function. Additionally, (2R)-3-Ethyl-2-methylhexan-1-amine has been found to inhibit phosphodiesterase, which leads to increased cAMP levels and improved cardiac function.
Effets Biochimiques Et Physiologiques
(2R)-3-Ethyl-2-methylhexan-1-amine has been found to have various biochemical and physiological effects such as increased heart rate, increased myocardial contractility, bronchodilation, and improved glucose metabolism. (2R)-3-Ethyl-2-methylhexan-1-amine has been shown to increase heart rate by activating beta-1 adrenergic receptors. (2R)-3-Ethyl-2-methylhexan-1-amine has also been shown to increase myocardial contractility by activating beta-1 and beta-2 adrenergic receptors and modulating calcium channels. Additionally, (2R)-3-Ethyl-2-methylhexan-1-amine has been found to have bronchodilator effects by activating beta-2 adrenergic receptors. (2R)-3-Ethyl-2-methylhexan-1-amine has also been found to improve glucose metabolism by activating AMP-activated protein kinase (AMPK) and increasing glucose uptake.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-3-Ethyl-2-methylhexan-1-amine has several advantages for lab experiments such as its availability, low toxicity, and ability to target specific receptors. (2R)-3-Ethyl-2-methylhexan-1-amine can be easily synthesized or extracted from natural sources, which makes it readily available for lab experiments. (2R)-3-Ethyl-2-methylhexan-1-amine also has low toxicity, which makes it a safe compound to use in lab experiments. Additionally, (2R)-3-Ethyl-2-methylhexan-1-amine can target specific receptors such as beta-1 and beta-2 adrenergic receptors, which makes it a useful tool for studying these receptors. However, one limitation of (2R)-3-Ethyl-2-methylhexan-1-amine is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on (2R)-3-Ethyl-2-methylhexan-1-amine. One area of research is the development of novel (2R)-3-Ethyl-2-methylhexan-1-amine derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of (2R)-3-Ethyl-2-methylhexan-1-amine as a therapeutic agent for other diseases such as cancer and neurological disorders. Additionally, more research is needed to elucidate the molecular mechanisms underlying the effects of (2R)-3-Ethyl-2-methylhexan-1-amine on various physiological processes. Overall, (2R)-3-Ethyl-2-methylhexan-1-amine has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its pharmacological properties and therapeutic potential.
Méthodes De Synthèse
(2R)-3-Ethyl-2-methylhexan-1-amine can be synthesized through various methods such as extraction from natural sources or chemical synthesis. One of the most common methods for chemical synthesis is the reduction of norcoclaurine, which is a precursor of (2R)-3-Ethyl-2-methylhexan-1-amine.
Applications De Recherche Scientifique
(2R)-3-Ethyl-2-methylhexan-1-amine has been studied for its potential therapeutic effects in various diseases such as cardiovascular diseases, respiratory diseases, and metabolic disorders. Studies have shown that (2R)-3-Ethyl-2-methylhexan-1-amine can improve cardiac function by increasing myocardial contractility and reducing myocardial ischemia-reperfusion injury. (2R)-3-Ethyl-2-methylhexan-1-amine has also been shown to have bronchodilator effects, which make it a potential treatment for respiratory diseases such as asthma. Additionally, (2R)-3-Ethyl-2-methylhexan-1-amine has been found to have anti-obesity and anti-diabetic effects, which make it a potential treatment for metabolic disorders.
Propriétés
IUPAC Name |
(2R)-3-ethyl-2-methylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-4-6-9(5-2)8(3)7-10/h8-9H,4-7,10H2,1-3H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQUSVTXPYJYFB-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CC)[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-Ethyl-2-methylhexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate](/img/structure/B2987821.png)

![1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2987824.png)


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2987829.png)


![6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2987836.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2987838.png)

![Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2987840.png)
![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2987841.png)